

FPI-1465: A Technical Guide to its Mechanism as a β -Lactamase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FPI-1465

Cat. No.: B15567690

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Introduction

FPI-1465 is a novel, non- β -lactam β -lactamase inhibitor (BLI) that belongs to the diazabicyclo[3.2.1]octane class of molecules.[1] It is being investigated for use in combination with β -lactam antibiotics to combat infections caused by multidrug-resistant bacteria.[1] The primary function of **FPI-1465** is to inactivate β -lactamase enzymes, which are a principal mechanism of bacterial resistance to β -lactam antibiotics.[1] By inhibiting these enzymes, **FPI-1465** restores the efficacy of existing β -lactam drugs.[1] Preclinical data also suggest a potential secondary mechanism involving direct interaction with penicillin-binding proteins (PBPs).[2]

Chemical and Physical Properties

The fundamental properties of **FPI-1465** are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₈ N ₄ O ₇ S	[3][4]
Molecular Weight	350.35 g/mol	[3][4]
CAS Number	1452458-72-8	[3][4][5]
Systematic Name	Sulfuric acid, mono[(1R,2S,5R)-7-oxo-2- [[[(3S)-3- pyrrolidinyloxy]amino]carbonyl] -1,6-diazabicyclo[3.2.1]oct-6-yl] ester	[5]

Core Mechanism of Action

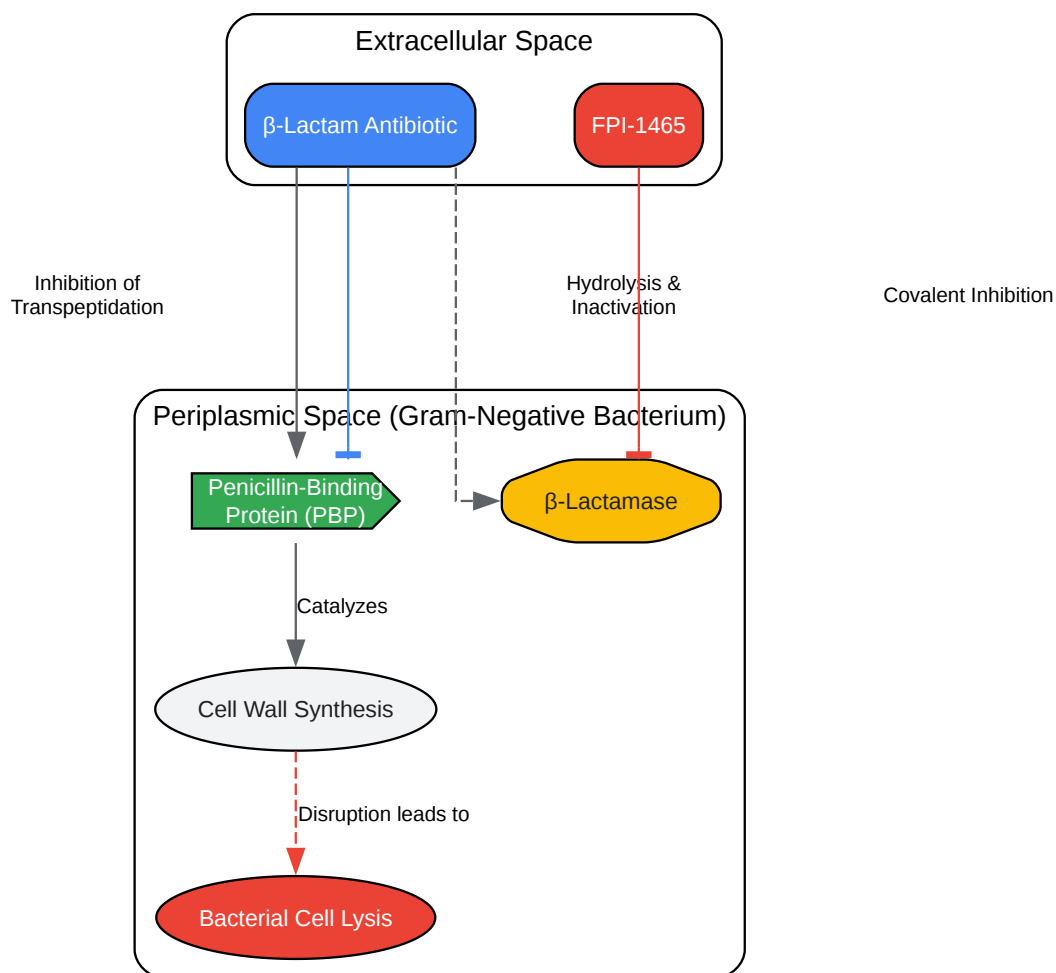
The central mechanism of **FPI-1465** is the potent inhibition of bacterial serine-β-lactamase enzymes.[1][2]

Many antibiotic-resistant bacteria produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective.[3] **FPI-1465** acts as an inhibitor of these enzymes.[2] It is believed to function as a "suicide substrate," forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[1] This irreversible binding effectively inactivates the enzyme, preventing it from degrading co-administered β-lactam antibiotics.[1] This protective action allows the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.[2]

In addition to inhibiting β-lactamases, preclinical studies suggest that **FPI-1465** may also directly interact with PBPs, specifically PBP2 in *E. coli* and *P. aeruginosa*.[6] This dual mechanism of action, targeting both the primary resistance mechanism and the ultimate therapeutic target, could provide a significant advantage in overcoming bacterial resistance.[3]

Signaling Pathway and Mechanism of Action Diagram

FPI-1465 Mechanism of Action in Resistant Bacteria



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Caption: Mechanism of **FPI-1465** in overcoming β -lactamase mediated antibiotic resistance.

Preclinical Data: Potentiation of Antibiotic Activity

Preclinical in vitro studies have demonstrated that **FPI-1465** significantly enhances the activity of various β -lactam antibiotics against resistant bacterial strains.[\[7\]](#)

Antibiotic	Bacterial Resistance Mechanism	Fold-Increase in Potency with FPI-1465	Reference
Ceftazidime	Extended-Spectrum β -Lactamases (ESBLs)	Up to 256-fold	[7]
Aztreonam	Extended-Spectrum β -Lactamases (ESBLs)	Up to 1,024-fold	[7]
Meropenem	Extended-Spectrum β -Lactamases (ESBLs)	Often 4-fold	[7]
Ceftazidime	Carbapenemases	Up to 256-fold	[7]
Aztreonam	Carbapenemases	Up to 4,096-fold	[7]
Meropenem	Carbapenemases	Up to 128-fold	[7]

Experimental Protocols

While detailed, peer-reviewed protocols for **FPI-1465** are not widely available, a generalized methodology for assessing its in vitro synergy with β -lactam antibiotics is outlined below.

Objective: To quantify the synergistic effect of **FPI-1465** when combined with a β -lactam antibiotic against a panel of bacterial isolates.

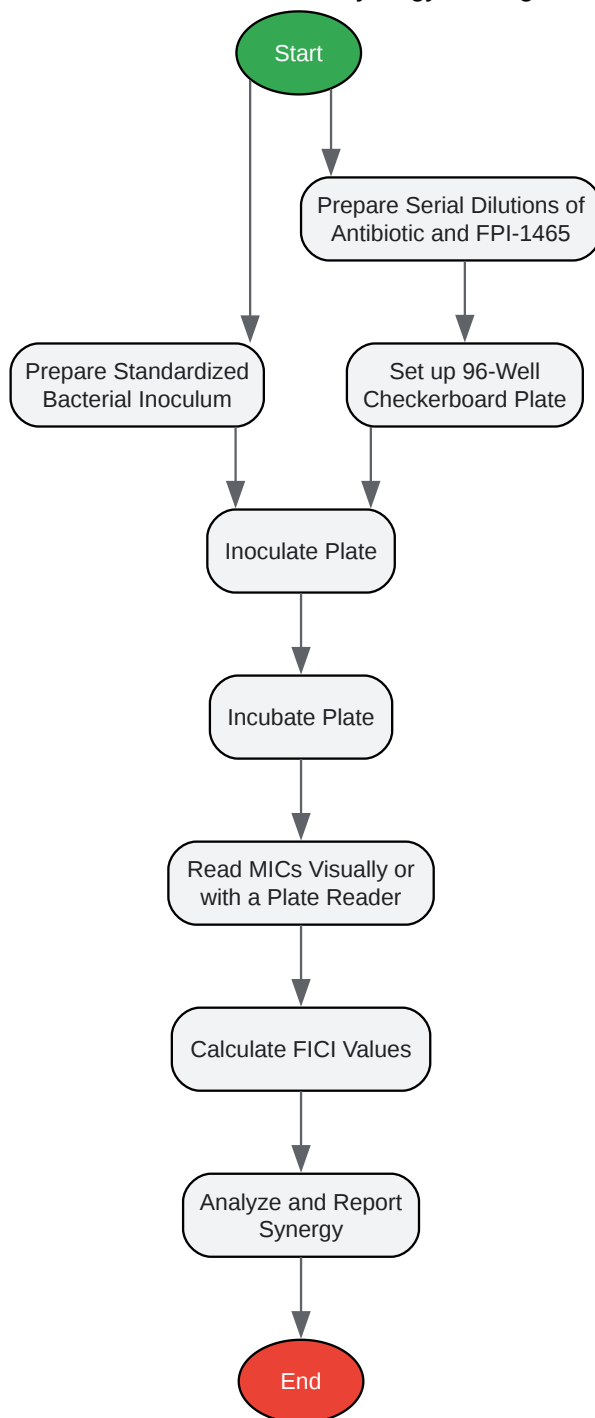
Methodology:

- Bacterial Culture:** Bacterial isolates are cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
- Drug Dilution:** A two-dimensional array of serial dilutions of the β -lactam antibiotic and **FPI-1465** is prepared in a 96-well microtiter plate.

- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined for the antibiotic alone, **FPI-1465** alone, and for each combination.
- Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). An FICI of ≤ 0.5 is typically indicative of synergy.

Experimental Workflow Diagram

Generalized Workflow for In Vitro Synergy Testing of FPI-1465



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Caption: A generalized experimental workflow for assessing the in vitro synergy of **FPI-1465**.

Conclusion

The preponderance of available evidence identifies **FPI-1465** as a novel β -lactamase inhibitor with significant potential to address the challenge of antibiotic resistance. Its primary mechanism of action, the inhibition of a broad range of β -lactamases, is well-supported by preclinical data demonstrating its ability to restore the efficacy of multiple β -lactam antibiotics. The potential for a dual mechanism of action, through direct interaction with PBPs, further enhances its therapeutic promise. While conflicting information regarding the identity of **FPI-1465** exists, the data supporting its role as a β -lactamase inhibitor is the most coherent and scientifically grounded. Further peer-reviewed studies and clinical trial data are necessary to fully delineate its pharmacological profile and clinical utility.

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- To cite this document: BenchChem. [FPI-1465: A Technical Guide to its Mechanism as a β -Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567690#fpi-1465-mechanism-of-action]

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